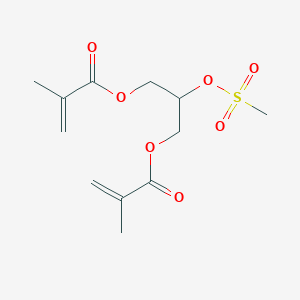
5-Methyl-2,4-thiazolediamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2,4-thiazolediamine hydrochloride (5MTDH) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 183.63 g/mol and a melting point of 224-226 °C. It is a versatile compound that can be used in a variety of laboratory experiments and has a variety of biochemical and physiological effects.
科学研究应用
5-Methyl-2,4-thiazolediamine hydrochloride has numerous scientific research applications. It is used in the synthesis of a variety of compounds, such as chiral compounds, heterocycles, and polymers. It is also used in the synthesis of pharmaceuticals, such as antifungal agents and antibiotics. This compound is also used as a reagent in the synthesis of metal complexes and as a catalyst in certain organic reactions.
作用机制
The mechanism of action of 5-Methyl-2,4-thiazolediamine hydrochloride is not completely understood. It is believed that the hydrochloride group of the compound binds to the metal ions in the metal complexes, forming a coordination complex. This coordination complex is believed to be responsible for the catalytic activity of this compound in certain organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound can act as an inhibitor of certain enzymes, such as DNA polymerase, and can affect the metabolism of certain drugs. It is also known that this compound can act as an antioxidant and can inhibit the growth of certain bacteria.
实验室实验的优点和局限性
The main advantage of using 5-Methyl-2,4-thiazolediamine hydrochloride in laboratory experiments is its versatility. It can be used in a variety of synthetic reactions, as well as in the synthesis of pharmaceuticals. It is also relatively inexpensive and easy to obtain. However, the use of this compound in laboratory experiments is limited by its potential toxicity. It is important to use the compound in a well-ventilated area and with proper safety precautions.
未来方向
The use of 5-Methyl-2,4-thiazolediamine hydrochloride in scientific research is still in its infancy, and there are a number of potential future directions for research. These include further research into the biochemical and physiological effects of this compound, as well as its potential applications in the synthesis of pharmaceuticals. Additionally, further research into the mechanism of action of this compound could lead to the development of more efficient and selective catalysts for organic reactions. Finally, research into the potential toxicity of this compound could lead to the development of safer and more effective laboratory protocols.
合成方法
5-Methyl-2,4-thiazolediamine hydrochloride can be synthesized by the reaction of 2-amino-4-methylthiazole and hydrochloric acid. The reaction is carried out in a mixture of ethanol and water at a temperature of 70-80 °C. The reaction is complete when the product is a white crystalline solid. The yield of the reaction is usually high (>90%).
属性
IUPAC Name |
5-methyl-1,3-thiazole-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S.ClH/c1-2-3(5)7-4(6)8-2;/h5H2,1H3,(H2,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKVZVKHKIWMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)
![1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline](/img/structure/B6301941.png)
![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)


![1,2-Bis[3-(trifluoromethyl)-5-nitrophenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6301960.png)






![3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride](/img/structure/B6302020.png)
